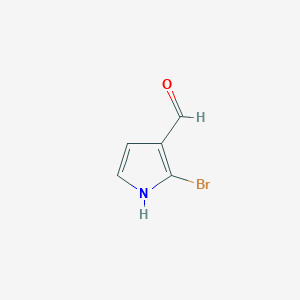
2-bromo-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that contains a bromine atom attached to the second position of a pyrrole ring and an aldehyde group at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1H-pyrrole-3-carbaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-bromo-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 2-substituted pyrrole-3-carbaldehyde derivatives.
Oxidation: Formation of 2-bromo-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 2-bromo-1H-pyrrole-3-methanol.
科学研究应用
2-bromo-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-bromo-1H-pyrrole-3-carbaldehyde is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position, affecting its reactivity and applications.
1H-pyrrole-3-carbaldehyde: Lacks the bromine atom, resulting in different chemical behavior and reactivity.
Uniqueness
2-bromo-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
属性
分子式 |
C5H4BrNO |
|---|---|
分子量 |
174.00 g/mol |
IUPAC 名称 |
2-bromo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(3-8)1-2-7-5/h1-3,7H |
InChI 键 |
HHUSKMRKOLUENN-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


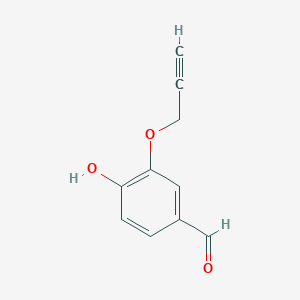
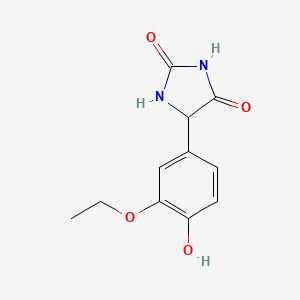
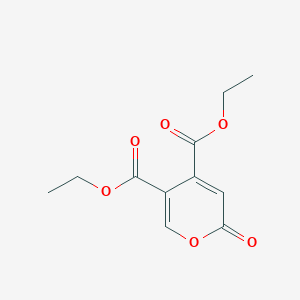
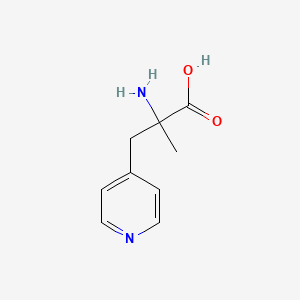
![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
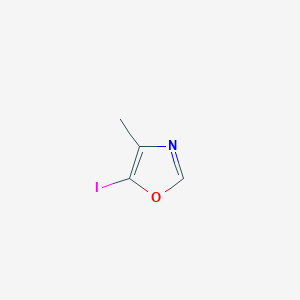
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)
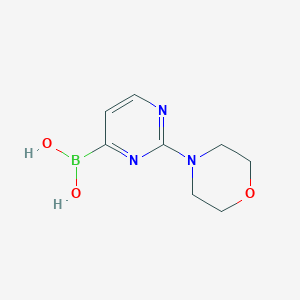

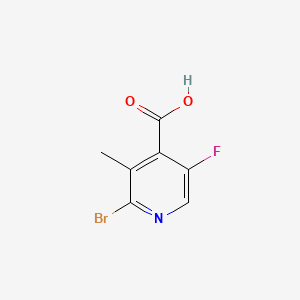

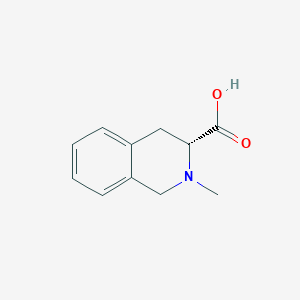
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)

